molecular formula C23H19ClN4O3S2 B2846049 N-(3-chloro-4-methoxyphenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1115896-52-0

N-(3-chloro-4-methoxyphenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2846049
CAS RN: 1115896-52-0
M. Wt: 499
InChI Key: HGEHLCNECPSCKR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3S2 and its molecular weight is 499. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Disposition

One study detailed the pharmacokinetics and disposition of a thiouracil derivative, highlighting its potential as an irreversible inactivator of myeloperoxidase enzyme for treating cardiovascular diseases. The physicochemical properties favor elimination via nonmetabolic routes, with renal excretion being the principal clearance mechanism in humans, indicating good oral bioavailability and moderate plasma protein binding across species (Dong et al., 2016).

Anticancer Activity

Several studies have synthesized and evaluated the antitumor activity of novel derivatives, showing potent anticancer activity against various human cancer cell lines. These studies emphasize the chemical synthesis of compounds with different heterocyclic rings and their effectiveness in inhibiting cancer cell growth, comparable to standard drugs like doxorubicin (Hafez & El-Gazzar, 2017; Evren et al., 2019).

Molecular Docking and Enzyme Inhibitory Activities

Research on novel compounds includes molecular docking and enzyme inhibitory activities, providing insights into their potential therapeutic applications. These compounds have been evaluated for their inhibitory potential against enzymes like carbonic anhydrase and cholinesterase, showing significant activity and suggesting a basis for further pharmaceutical development (Virk et al., 2018).

Antimicrobial and Antioxidant Activities

New thiazolidinone compounds containing coumarin moieties were synthesized and shown to possess significant antibacterial and antioxidant activities. These compounds exhibited more activity against bacteria such as E. coli, S. aureus, and B. subtilis than standard references, highlighting their potential as novel therapeutic agents (Hamdi et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S2/c1-13-21(33-22(25-13)14-6-4-3-5-7-14)17-11-19(29)28-23(27-17)32-12-20(30)26-15-8-9-18(31-2)16(24)10-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHLCNECPSCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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